Diphenylmethylazide
CAS No.: 6926-47-2
Cat. No.: VC18053043
Molecular Formula: C13H11N3
Molecular Weight: 209.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6926-47-2 |
|---|---|
| Molecular Formula | C13H11N3 |
| Molecular Weight | 209.25 g/mol |
| IUPAC Name | [azido(phenyl)methyl]benzene |
| Standard InChI | InChI=1S/C13H11N3/c14-16-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
| Standard InChI Key | UHALAAGWENHOHX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)N=[N+]=[N-] |
Introduction
Structural and Molecular Characteristics
Diphenylmethylazide consists of a central carbon atom bonded to two phenyl groups and an azide () functional group. Its IUPAC name, [azido(phenyl)methyl]benzene, reflects this arrangement. The compound’s canonical SMILES representation is , illustrating the connectivity of the phenyl rings and azide moiety. The presence of the electron-rich aromatic rings adjacent to the azide group influences both its stability and reactivity, as the diphenylmethyl group provides steric bulk and electronic stabilization to intermediates formed during reactions .
Table 1: Key Molecular Descriptors of Diphenylmethylazide
| Property | Value |
|---|---|
| CAS Number | 6926-47-2 |
| Molecular Formula | |
| Molecular Weight | 209.25 g/mol |
| InChI Key | UHALAAGWENHOHX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)N=[N+]=[N-] |
Chemical Reactivity and Mechanistic Pathways
The azide group in diphenylmethylazide participates in several characteristic transformations:
Thermal and Photochemical Decomposition
Upon heating or UV irradiation, diphenylmethylazide undergoes decomposition to generate a diphenylmethyl nitrene intermediate () and nitrogen gas. Nitrenes are highly reactive species that can insert into C–H bonds or undergo cyclization to form heterocycles . For example, in the presence of alkenes, nitrenes participate in [2+1] cycloadditions to yield aziridines, though this reactivity remains underexplored for diphenylmethyl-derived nitrenes .
Staudinger Reaction
Diphenylmethylazide reacts with triphenylphosphine () in a Staudinger reaction to produce an iminophosphorane intermediate, which can be hydrolyzed to the corresponding amine () . This transformation is critical for the synthesis of benzhydrylamine derivatives, which have applications in pharmaceutical chemistry .
Applications in Organic Synthesis
Precursor to Triazole Derivatives
Diphenylmethylazide serves as a key starting material for synthesizing 1,2,3-triazoles via cycloaddition reactions. These heterocycles are prized for their stability and bioactivity, making them targets in drug discovery. For example, triazoles derived from diphenylmethylazide have shown promise as inhibitors of penicillin-binding proteins in antibiotic-resistant bacteria.
Building Block for Carbocation Chemistry
The diphenylmethyl group stabilizes carbocations formed during azide decomposition or substitution reactions. This property enables the synthesis of benzhydryl cations (), which are intermediates in Friedel-Crafts alkylations and other electrophilic aromatic substitutions . Such reactivity is exploited in the preparation of polyaromatic hydrocarbons and dendritic polymers.
Participation in Cascade Reactions
Though direct evidence is limited, diphenylmethylazide may engage in organocatalytic cascade reactions, particularly those mediated by enamine or iminium activation . For instance, its azide group could act as a latent amine source in multi-step syntheses, enabling the construction of complex alkaloids or peptidomimetics.
Related Compounds and Comparative Analysis
Table 2: Structurally Related Azides and Their Applications
| Compound | Structure | Applications |
|---|---|---|
| Benzyl Azide | Click chemistry, polymer synthesis | |
| Diphenylmethylazide | Triazole synthesis, carbocation precursors | |
| N1-Diphenylmethyl Triazole | Antibacterial agents, enzyme inhibitors |
The diphenylmethyl group’s steric bulk differentiates diphenylmethylazide from simpler azides like benzyl azide, conferring unique regioselectivity in cycloaddition reactions and enhanced stability to carbocation intermediates .
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